1-(4-Isopropylpyridin-2-yl)ethanol
Description
1-(4-Isopropylpyridin-2-yl)ethanol is a pyridine-derived ethanol compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . Its structure features a pyridine ring substituted with an isopropyl group at the 4-position and an ethanol group at the 2-position. The compound’s InChI Key (JZSWVCNVNOZMFN-UHFFFAOYSA-N) and linear structural formula (C₆H₅)(C₅H₄N)(CH₃)COH highlight its hybrid aromatic-aliphatic character .
Properties
CAS No. |
185220-36-4 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.236 |
IUPAC Name |
1-(4-propan-2-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-8,12H,1-3H3 |
InChI Key |
JFILPXXPTNYWHW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NC=C1)C(C)O |
Synonyms |
2-Pyridinemethanol,alpha-methyl-4-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Modifications |
|---|---|---|---|
| 1-(4-Isopropylpyridin-2-yl)ethanol | 19490-92-7 | C₁₃H₁₃NO | Pyridine (4-isopropyl), ethanol group |
| Diphenyl(pyridin-2-yl)methanol | N/A | C₁₈H₁₅NO | Pyridine (unsubstituted), diphenylmethanol |
| 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride | 163878-03-9 | C₁₃H₁₄ClNO | Ethanol group, hydrochloride salt |
| (4-Isopropylpyridin-2-yl)(phenyl)methanol | N/A | C₁₅H₁₇NO | Pyridine (4-isopropyl), phenylmethanol |
| 1-(4-Isopropylphenyl)-1-(1H-pyrrol-2-yl)ethanol | 1345452-31-0 | C₁₅H₁₉NO | Pyrrole ring, 4-isopropylphenyl substitution |
Key Differences and Implications
Substituent Position and Bulkiness: The 4-isopropyl group on the pyridine ring in 1-(4-Isopropylpyridin-2-yl)ethanol introduces steric hindrance compared to unsubstituted analogs like Diphenyl(pyridin-2-yl)methanol. This may affect binding affinity in biological systems or solubility .
Functional Group Modifications: The hydrochloride salt in 1-Phenyl-1-(pyridin-2-yl)ethanol hydrochloride enhances water solubility compared to the free base form of 1-(4-Isopropylpyridin-2-yl)ethanol, which could influence pharmacokinetic profiles . Methanol vs. Ethanol Groups: (4-Isopropylpyridin-2-yl)(phenyl)methanol lacks the hydroxyl-bearing ethyl chain of the target compound, reducing hydrogen-bonding capacity .
Aromatic vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
